molecular formula C9H12N4 B1289482 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 30929-67-0

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No. B1289482
CAS RN: 30929-67-0
M. Wt: 176.22 g/mol
InChI Key: SSDLXWBYRZAWIP-UHFFFAOYSA-N
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Patent
US09067945B2

Procedure details

Cyclopentylhydrazine (6.5 g, 64.9 mmol) is slowly added to a solution of ethoxymethylenemalononitrile (7.93 g, 64.9 mmol) in 100 ml of methanol at room temperature under argon, subsequently heated under reflux for 3 h and then stirred at room temperature overnight. The solvent is stripped off in a rotary evaporator and the residue is stirred with diethyl ether. The solid is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][NH2:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[CH:11]=[C:12]([C:15]#[N:16])[C:13]#[N:14])C>CO>[NH2:16][C:15]1[N:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:7]=[CH:11][C:12]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(CCCC1)NN
Name
Quantity
7.93 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is stripped off in a rotary evaporator
STIRRING
Type
STIRRING
Details
the residue is stirred with diethyl ether
FILTRATION
Type
FILTRATION
Details
The solid is filtered off with suction
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=NN1C1CCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.